molecular formula C9H8BrN B3044768 Quinolizinium, bromide CAS No. 1004-95-1

Quinolizinium, bromide

Cat. No.: B3044768
CAS No.: 1004-95-1
M. Wt: 210.07 g/mol
InChI Key: VKQSJVGUTKKLAD-UHFFFAOYSA-M
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Description

Quinolizinium, bromide is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quinolizinium bromide and its derivatives have a variety of applications, particularly in scientific research, owing to their unique chemical and photophysical properties. These compounds are used in areas such as fluorescence, DNA intercalation, and as antimalarial agents .

Scientific Research Applications

Fluorescence and Solvatochromism

  • Quinolizinium derivatives are used as fluorescent dyes and probes . Cationic biaryl derivatives synthesized via Suzuki–Miyaura coupling exhibit fluorosolvatochromic properties, where their emission energy decreases with increasing solvent polarity . This characteristic is attributed to a charge shift (CS) in the excited state and subsequent solvent relaxation . The sensitivity of these compounds to solvent properties makes them promising candidates for novel solvatochromic probes .

DNA Intercalation

  • Annelated quinolizinium derivatives are known to intercalate into DNA, making them useful as DNA-targeting drugs . Intercalation studies have demonstrated that these compounds can insert themselves between the base pairs of DNA, which can be evaluated using spectroscopic methods . For example, indolo[2,3-b]-quinolizinium bromide binds to DNA primarily through intercalation, with a preference for GC base pairs, and can induce single-strand cleavage upon UVA irradiation .

Antimalarial Agents

  • Quinolizinium derivatives have shown potential as antimalarial agents . These compounds exhibit in vitro activity against Plasmodium falciparum, the parasite responsible for malaria . The annelated quinolizinium derivatives resemble cationic hetarene structures, similar to berberine alkaloids, suggesting their potential in developing novel antimalarial drugs .

Photocatalysis

  • Quinolizinium compounds have been used in visible-light-induced photocatalysis reactions, indicating their potential as photocatalysts .

Case Studies

Fluorosolvatochromic Properties of Biaryl Derivatives

  • A study involving the synthesis of 3-arylnaphtho[1,2-b]quinolizinium derivatives demonstrated that the emission energy of these biaryl derivatives is red-shifted with increasing solvent polarity . This phenomenon is due to a charge shift in the excited state, followed by solvent relaxation. The influence of hydrogen bonding on the stabilization of the ground and excited states was also noted, highlighting the potential of these compounds as solvent-sensitive probes .

DNA Binding and Photocleavage

  • Research on indolo[2,3-b]-quinolizinium bromide revealed its ability to bind to DNA through intercalation, with a preference for GC base pairs . Upon UVA irradiation, the compound causes single-strand cleavage, suggesting its potential use in DNA photocleavage applications .

Antimalarial Activity Against Plasmodium falciparum

  • Annelated quinolizinium derivatives were found to be highly effective against P. falciparum 3D7 blood stages in cell culture . These compounds combine the inhibition of mammalian IDO-1 with strong antiparasitic activity, suggesting their potential for drug development .

Data Table

ApplicationCompound ClassPropertyReference
FluorescenceBiaryl Quinolizinium DerivativesEmission energy decreases with increasing solvent polarity
DNA IntercalationAnnelated QuinoliziniumBinds to DNA via intercalation, with preference for GC base pairs
Antimalarial AgentsQuinolizinium DerivativesIn vitro activity against Plasmodium falciparum
Visible Light PhotocatalysisQuinolizinium CompoundsUsed as photocatalysts in visible-light-induced reactions

Properties

CAS No.

1004-95-1

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

quinolizin-5-ium;bromide

InChI

InChI=1S/C9H8N.BrH/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1

InChI Key

VKQSJVGUTKKLAD-UHFFFAOYSA-M

SMILES

C1=CC=[N+]2C=CC=CC2=C1.[Br-]

Canonical SMILES

C1=CC=[N+]2C=CC=CC2=C1.[Br-]

Origin of Product

United States

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